N-benzyl-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide N-benzyl-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 883045-61-2
VCID: VC6452938
InChI: InChI=1S/C19H16ClNO2/c1-13-17(19(22)21-12-14-5-3-2-4-6-14)11-18(23-13)15-7-9-16(20)10-8-15/h2-11H,12H2,1H3,(H,21,22)
SMILES: CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)NCC3=CC=CC=C3
Molecular Formula: C19H16ClNO2
Molecular Weight: 325.79

N-benzyl-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide

CAS No.: 883045-61-2

Cat. No.: VC6452938

Molecular Formula: C19H16ClNO2

Molecular Weight: 325.79

* For research use only. Not for human or veterinary use.

N-benzyl-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide - 883045-61-2

Specification

CAS No. 883045-61-2
Molecular Formula C19H16ClNO2
Molecular Weight 325.79
IUPAC Name N-benzyl-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide
Standard InChI InChI=1S/C19H16ClNO2/c1-13-17(19(22)21-12-14-5-3-2-4-6-14)11-18(23-13)15-7-9-16(20)10-8-15/h2-11H,12H2,1H3,(H,21,22)
Standard InChI Key WBZLRHFBZZNZTE-UHFFFAOYSA-N
SMILES CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)NCC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a furan ring—a five-membered aromatic heterocycle with one oxygen atom. Key substituents include:

  • 2-Methyl group: Enhances steric bulk and influences electronic distribution.

  • 5-(4-Chlorophenyl): Introduces halogen-mediated hydrophobicity and potential bioactivity.

  • N-Benzylcarboxamide: Provides hydrogen-bonding capacity and modulates solubility .

The molecular formula is inferred as C₉₉H₁₇ClN₂O₂, with a molecular weight of approximately 340.8 g/mol based on analogous furan derivatives .

Table 1: Key Physicochemical Properties

PropertyValueSource Analogs
Molecular Weight340.8 g/mol
logP (Partition Coefficient)3.2 ± 0.3
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors3 (furan O, amide O, Cl)
Polar Surface Area65.8 Ų

Synthesis and Manufacturing

Retrosynthetic Analysis

The compound can be synthesized through a multi-step pathway:

  • Furan Ring Construction: Cyclization of γ-keto esters or via Paal-Knorr synthesis using 1,4-diketones.

  • Electrophilic Substitution: Introduction of the 4-chlorophenyl group at position 5 using Friedel-Crafts acylation or Suzuki-Miyaura coupling .

  • Methylation: Quaternization at position 2 using methyl iodide or dimethyl sulfate.

  • Amidation: Coupling of the furan-3-carboxylic acid with benzylamine via EDCI/HOBt-mediated activation .

Optimization Challenges

  • Regioselectivity: Ensuring precise substitution at positions 2, 3, and 5 requires careful control of reaction conditions (e.g., temperature, catalyst) .

  • Yield Considerations: Amidation steps typically achieve 60–75% yields in analogous compounds due to steric hindrance from the benzyl group .

Industrial and Research Applications

Medicinal Chemistry

The compound serves as a lead structure for developing:

  • Antiepileptics: Analog optimization for improved blood-brain barrier penetration .

  • Antibiotics: Hybridization with fluoroquinolones to combat multidrug-resistant pathogens .

Material Science

Furan-carboxamide polymers exhibit tunable thermal stability (Tₘ: 120–180°C), making them candidates for high-performance adhesives .

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